molecular formula C16H20N4O3 B145571 Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate CAS No. 128579-70-4

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate

Cat. No. B145571
M. Wt: 316.35 g/mol
InChI Key: UTWWDXILWODSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the benzimidazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism Of Action

The mechanism of action of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves binding to the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.

Biochemical And Physiological Effects

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception. This compound has also been found to have anxiolytic and antidepressant properties, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, one limitation of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. One area of focus is the development of more selective agonists and antagonists for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression. Additionally, future research may focus on the development of new synthetic cannabinoids with improved pharmacological properties.

Synthesis Methods

The synthesis of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves a multistep process that begins with the reaction of 2-aminobenzimidazole with 4-methylpiperidine to form the intermediate 5(6)-(4-methylpiperidin-1-yl)benzimidazole. This intermediate is then reacted with methyl chloroformate to produce Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been used extensively in scientific research as a tool to study the endocannabinoid system. This compound has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the physiological and biochemical effects of activating these receptors. Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has also been used in studies investigating the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression.

properties

CAS RN

128579-70-4

Product Name

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22)

InChI Key

UTWWDXILWODSED-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC

Other CAS RN

128579-70-4

synonyms

CDRI 87-144
CDRI-87-144
methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate

Origin of Product

United States

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